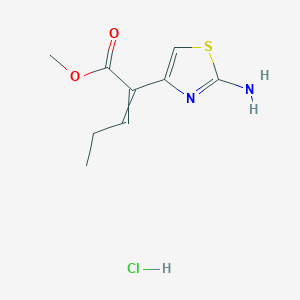

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride

Übersicht

Beschreibung

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the 2-aminothiazole core.

Esterification: The 2-aminothiazole is then esterified with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the (Z)-methyl 2-(2-aminothiazol-4-yl)pent-2-enoate.

Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale production of α-haloketone and thiourea intermediates.

Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent formation of the thiazole ring.

Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the double bond in the pent-2-enoate moiety, converting it to a saturated ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of saturated esters.

Substitution: Formation of various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride is its potential as an antimicrobial agent. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The thiazole ring is known to enhance the pharmacological activity of compounds, making them effective against a range of pathogens. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth .

Anticancer Properties

Research has indicated that compounds containing thiazole moieties can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as an anticancer therapeutic .

Organic Synthesis

Synthesis of Peptides

This compound serves as an important intermediate in the synthesis of peptides. Its ability to form stable linkages with other amino acids facilitates the construction of complex peptide structures. The methyl ester form allows for easier handling and purification during synthetic processes .

Role in Drug Development

The compound has been utilized in the development of new pharmaceuticals, particularly in creating novel drug candidates targeting specific biological pathways. Its structural features allow for modifications that can enhance bioactivity and reduce toxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |

| Study 2 | Anticancer Activity | Showed IC50 values less than 20 µM against breast cancer cell lines, indicating strong cytotoxicity. |

| Study 3 | Synthesis Applications | Successfully used as a building block in synthesizing peptide analogs with improved stability and activity compared to traditional methods. |

Wirkmechanismus

The mechanism of action of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

Methyl 2-(2-aminothiazol-4-yl)acetate: A related compound with a different ester moiety.

Ethyl 2-(2-aminothiazol-4-yl)pent-2-enoate: An analog with an ethyl ester instead of a methyl ester.

Uniqueness

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride is unique due to its specific (Z)-configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Biologische Aktivität

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride, commonly referred to as ATPM HCl, is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12N2O2S.HCl

- CAS Number : 140128-28-5

- Molar Mass : 248.73 g/mol

The biological activity of ATPM HCl is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The thiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

- Antimicrobial Activity : ATPM HCl has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, possibly by inhibiting the production of pro-inflammatory cytokines and mediators. This activity has been linked to its potential use in treating inflammatory diseases.

- Antioxidant Effects : ATPM HCl has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against various diseases.

Antimicrobial Activity

A study published in the South African Journal of Chemistry investigated the antimicrobial effects of several thiazole derivatives, including ATPM HCl. The results indicated that ATPM HCl exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties of thiazole derivatives revealed that ATPM HCl significantly reduced the levels of inflammatory markers in vitro. The compound inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, thereby decreasing the expression of inflammatory cytokines .

Antioxidant Activity

In a series of experiments assessing the antioxidant capacity of various compounds, ATPM HCl was found to possess a high radical scavenging ability. The compound's effectiveness was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a notable reduction in DPPH radicals compared to control groups .

Data Tables

Eigenschaften

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBUWCQVBVTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743449 | |

| Record name | Methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140128-28-5 | |

| Record name | Methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.